2-chloro-6-fluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNOS/c18-13-4-3-5-14(19)15(13)16(21)20-11-17(7-1-2-8-17)12-6-9-22-10-12/h3-6,9-10H,1-2,7-8,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMGLCUHLLLEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-chloro-6-fluoro-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide” are currently unknown. This compound is a synthetic organic compound
Mode of Action
It’s worth noting that compounds containing the thiophene nucleus, like this one, have been found to bind with high affinity to multiple receptors, which could suggest a potential interaction with its targets.
Biochemical Pathways
It’s worth noting that compounds containing the thiophene nucleus have been reported to possess a wide range of therapeutic properties, suggesting that they may affect multiple biochemical pathways.
Result of Action
Compounds containing the thiophene nucleus have been reported to possess various biological activities, suggesting that they may have multiple effects at the molecular and cellular level.
Biological Activity
2-Chloro-6-fluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a synthetic compound characterized by its unique structural features, including a chlorinated and fluorinated benzamide moiety. Its molecular formula is , and it has a molecular weight of 337.8 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly receptors and enzymes involved in inflammatory responses and pain signaling pathways. Research indicates that compounds with similar structures can modulate the P2X7 receptor, which plays a crucial role in these processes.
Potential Therapeutic Applications
The compound is being explored for several therapeutic applications, including:
- Anti-inflammatory properties : Similar compounds have shown efficacy in reducing inflammation.
- Anti-cancer activity : Structural analogs have been investigated for their potential to inhibit cancer cell proliferation.
Structure-Activity Relationship (SAR)
The unique combination of halogen substitutions (chlorine and fluorine) and the cyclopentane moiety is believed to influence the pharmacokinetics and biological activity of the compound. The following table summarizes some structurally related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-(4-fluorophenyl)-N-(thiophen-2-yl)acetamide | Chloro and fluorine substitution on phenyl | Focused on acetamide structure |
| 5-Chloro-N-(cyclohexyl)-N-(thiophen-3-yl)benzamide | Cyclohexyl instead of cyclopentyl | Different ring size impacts binding |
| 4-Fluoro-N-(1-cyclopropylethyl)-N-(thiophen-2-yl)benzamide | Cyclopropane substitution | Smaller ring may alter activity |
The structural diversity among these analogs suggests that modifications can lead to varying biological activities, which underscores the importance of SAR studies in drug development.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on specific receptors. For instance, benzamide derivatives have been shown to effectively modulate P2X7 receptor activity, leading to reduced inflammatory responses.
Pharmacological Profiles
Recent pharmacological studies have highlighted the potential of this compound as an allosteric modulator for various G-protein coupled receptors (GPCRs). These receptors are crucial for numerous physiological processes, including neurotransmission and immune responses. The interactions at these sites may provide insights into novel therapeutic strategies for treating conditions such as chronic pain and inflammatory diseases .
Toxicological Assessments
Toxicological evaluations are essential for understanding the safety profile of this compound. Early assessments indicate a favorable safety margin compared to other compounds in its class. However, further studies are required to fully elucidate its toxicological profile.
Scientific Research Applications
Based on the search results, here's what is known about the compound 2-chloro-6-fluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide and its applications:
Basic Information
- Chemical Structure: The molecule contains a benzamide group with chloro and fluoro substituents, linked to a cyclopentyl ring substituted with a thiophen-3-yl group .
- Molecular Formula:
- Molecular Weight: 337.8
- Smiles: O=C(NCC1(c2ccsc2)CCCC1)c1c(F)cccc1Cl
- CAS Registry Number: 2034517-69-4
Potential Applications and Research
-
COVID-19 Research:
- This compound is an analog of ML300 . Optimization of the ML300 structure has led to compounds with improved characteristics, including nanomolar biochemical inhibition of SARS-CoV-2 3CLpro, and sub-micromolar antiviral activity against the SARS-CoV-2 live virus .
- ML300 is a benzotriazole-based compound that may have potential as a lead for COVID-19 or future broad spectrum 3CLpro-based CoV antiviral therapies .
- SARS-CoV-2 Inhibition
Comparison with Similar Compounds
Comparison with Structurally Related Benzamide Derivatives
Substituent Variations on the Benzamide Core
Compound 13y : (S)-N-(2-Bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide
- Key Differences: Halogenation: Bromine (Br) at C2 vs. chlorine (Cl) in the target compound. Bromine’s larger atomic radius may enhance steric hindrance and alter receptor binding. Additional Substituents: A cyano-hydroxybutenamido group at C4 and a trifluoropropoxy group at C2, absent in the target compound.
Compound 1a : N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide
- Key Differences: Substituent Position: Fluorine at C5 and an isopropoxy group at C2, contrasting with the target compound’s unsubstituted C5 and thiophene-cyclopentylmethyl side chain. Functional Groups: The cyano-hydroxybutenamido moiety in 1a introduces additional hydrogen-bond acceptors, which may enhance target affinity but reduce cell permeability .
Thiophene-Containing Analogs
2-Chloro-6-Fluoro-N-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide (CAS: 2034568-71-1)
- Key Differences: Thiophene Substitution: A 5-(1-hydroxyethyl) group on the thiophene ring vs. the target compound’s unsubstituted thiophen-3-yl.
- Structural Impact : The hydroxyethyl group introduces a chiral center, complicating synthesis and purification compared to the target compound’s simpler structure.
Agrochemical Benzamide Derivatives
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Key Differences :
- Substituents : A trifluoromethyl group at C2 and an isopropoxy-phenyl group instead of the target compound’s thiophene-cyclopentylmethyl chain.
- Application : Flutolanil is a fungicide, suggesting that the trifluoromethyl group and aryl ether linkage are critical for antifungal activity, whereas the target compound’s thiophene may prioritize different biological targets .
Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide)
- Key Differences: Core Structure: A cyclopropane-carboxamide with a tetrahydrofuran moiety vs. the benzamide scaffold.
Q & A
Q. What are the key synthetic routes for preparing 2-chloro-6-fluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide?
The synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. For example:
- Step 1: Preparation of the cyclopentylmethyl-thiophene intermediate via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., using Pd catalysts) .
- Step 2: Coupling the intermediate with 2-chloro-6-fluorobenzoic acid derivatives via amide bond formation (e.g., using HATU or EDCI as coupling agents).
- Purification: Normal-phase chromatography (e.g., dichloromethane gradients) is often employed to isolate the final product .
Q. How is the compound characterized to confirm its structural integrity?
- Spectroscopy: H NMR and C NMR are used to verify the presence of the thiophene ring (δ 7.3–7.5 ppm), cyclopentylmethyl protons (δ 1.5–2.5 ppm), and benzamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak matching the theoretical mass (e.g., [M+H] at m/z 406.08) .
Advanced Research Questions
Q. What methodologies are employed to study the compound's interactions with G-quadruplex DNA/RNA structures?
- Biophysical Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (). For example, benzamide derivatives with similar substituents show values in the µM range via SPR .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts hydrogen bonding between the benzamide carbonyl and guanine residues (e.g., DG11 in Tel2 DNA), while stacking interactions stabilize the ligand in the G-quadruplex groove .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Source Analysis: Verify purity (>95% by HPLC) and synthetic routes, as minor impurities (e.g., unreacted intermediates) may skew bioactivity results .
- Assay Standardization: Use cell lines with consistent genetic backgrounds (e.g., HEK293 for receptor modulation studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. What strategies optimize the compound's selectivity for specific biological targets?
- Structure-Activity Relationship (SAR): Modify the thiophene or cyclopentylmethyl groups. For example:
- Replacing the thiophene with pyridine reduces off-target binding to serum proteins .
- Adding electron-withdrawing groups (e.g., -CF) to the benzamide ring enhances binding to kinase domains .
- Pharmacophore Mapping: Overlay the compound with known inhibitors (e.g., kinase inhibitors) to identify critical interaction motifs .
Methodological Considerations
Q. How is stability assessed under physiological conditions?
- In vitro Stability Tests: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (SGF) at 37°C for 24–72 hours. Monitor degradation via LC-MS; benzamide derivatives with halogen substituents typically show >80% stability in PBS .
Q. What techniques validate the compound's role in enzyme inhibition?
- Enzymatic Assays: Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) to measure inhibition (). For example, a related benzamide derivative showed = 1.2 µM against Trypanosoma brucei triosephosphate isomerase .
- Crystallography: Co-crystallize the compound with the target enzyme (e.g., PDB deposition) to visualize binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
